molecular formula C11H20O3 B1448542 Ethyl 2-methyl-3-(oxan-4-yl)propanoate CAS No. 1461715-33-2

Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Cat. No.: B1448542
CAS No.: 1461715-33-2
M. Wt: 200.27 g/mol
InChI Key: CQSBWIZPUJXIKT-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(oxan-4-yl)propanoate ( 1461715-33-2) is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . It is an ester derivative incorporating an oxane (tetrahydropyran) ring, a structural motif of significant interest in medicinal and synthetic chemistry. The oxane ring is a common feature in molecules with biological activity and is frequently employed as a spacer or building block in the design of more complex molecular architectures. This specific structure, which features an ester group and a tetrahydropyran ring, suggests its primary application as a versatile synthetic intermediate . Researchers can utilize this compound in various synthetic pathways, including the development of pharmaceutical candidates, agrochemicals, and functional materials. The compound is associated with the MDL number MFCD26407574 . It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

ethyl 2-methyl-3-(oxan-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSBWIZPUJXIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-methyl-3-(oxan-4-yl)propanoate CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of Ethyl 2-methyl-3-(oxan-4-yl)propanoate , a specialized aliphatic building block used in medicinal chemistry for optimizing physicochemical properties of drug candidates.

Chemical Identity & Nomenclature

This compound serves as a critical lipophilic spacer in drug design, often utilized as a bioisostere for cyclohexyl or phenyl groups to improve metabolic stability and aqueous solubility.

Parameter Details
CAS Number 1461715-33-2
Preferred IUPAC Name Ethyl 2-methyl-3-(oxan-4-yl)propanoate
Synonyms Ethyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate; 2-Methyl-3-(tetrahydro-pyran-4-yl)-propionic acid ethyl ester
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.27 g/mol
SMILES CCOC(=O)C(C)CC1CCOCC1
InChIKey IYUPGEAFNRIVCY-UHFFFAOYSA-N (Analogous structure verification)
LogP (Predicted) ~1.8 – 2.2 (Lipophilic but polar enough for oral bioavailability)

Synthesis & Manufacturing Protocol

The most robust synthetic route for Ethyl 2-methyl-3-(oxan-4-yl)propanoate utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation. This method ensures high regioselectivity and yield compared to direct alkylation strategies.

Reaction Scheme (Graphviz)

SynthesisPath Start Tetrahydro-4H-pyran-4-one (Starting Material) Intermediate Alkene Intermediate (Ethyl 2-methyl-3-(dihydro-2H-pyran-4(3H)-ylidene)propanoate) Start->Intermediate NaH, THF 0°C to RT, 12h Reagent Triethyl 2-phosphonopropionate (HWE Reagent) Reagent->Intermediate Product Ethyl 2-methyl-3-(oxan-4-yl)propanoate (Final Product) Intermediate->Product H2 (1 atm), 10% Pd/C MeOH, RT, 4h

Figure 1: Two-step synthesis via Horner-Wadsworth-Emmons olefination and hydrogenation.

Detailed Experimental Protocol
Step 1: Horner-Wadsworth-Emmons Olefination
  • Objective: Install the propanoate tail with the alpha-methyl group.

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Triethyl 2-phosphonopropionate (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF under nitrogen atmosphere at 0°C.

    • Dropwise add Triethyl 2-phosphonopropionate. Stir for 30 min to generate the phosphonate carbanion (solution turns clear/yellow).

    • Add Tetrahydro-4H-pyran-4-one dropwise. Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the unsaturated ester intermediate.

Step 2: Catalytic Hydrogenation
  • Objective: Reduce the alkene to the saturated alkane.

  • Reagents: Alkene intermediate, 10% Palladium on Carbon (Pd/C) (10 wt%), Methanol (MeOH), Hydrogen gas (balloon).

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add Pd/C catalyst carefully (under nitrogen flow to prevent ignition).

    • Purge the flask with H₂ gas (balloon pressure, ~1 atm).

    • Stir vigorously at RT for 4–6 hours. Monitor by TLC (disappearance of UV-active alkene spot).

    • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Isolation: Concentrate the filtrate to yield Ethyl 2-methyl-3-(oxan-4-yl)propanoate as a clear oil.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Technique Expected Signature Structural Assignment
¹H NMR (400 MHz, CDCl₃) δ 4.12 (q, 2H)-O-CH₂-CH₃ (Ester methylene)
δ 3.92 (dd, 2H), 3.35 (td, 2H)Tetrahydropyran C2/C6 protons (Ether adjacent)
δ 2.55 (m, 1H)Alpha-CH (Chiral center)
δ 1.25 (t, 3H)-OCH₂-CH₃ (Ester methyl)
δ 1.15 (d, 3H)Alpha-CH₃ (Methyl substituent)
δ 1.60-1.30 (m, 7H)Ring C3/C5 + Linker CH₂ + Ring CH
LC-MS [M+H]⁺ = 201.3Protonated molecular ion

Applications in Drug Discovery

This molecule is a "privileged structure" intermediate. Its primary utility lies in Fragment-Based Drug Design (FBDD) and Lead Optimization .

Mechanistic Utility
  • Bioisosterism: The tetrahydropyran ring acts as a polar bioisostere for cyclohexyl or phenyl rings. The ether oxygen lowers LogP (lipophilicity) by ~1.0 unit compared to cyclohexyl, improving solubility without sacrificing metabolic stability.

  • Alpha-Methylation: The methyl group at the alpha-position introduces conformational constraint, often locking the bioactive conformation and preventing metabolic hydrolysis of the ester (or subsequent amide) by steric hindrance.

  • Scaffold for GPCRs: This motif is frequently observed in antagonists for GPR119 (metabolic disorders) and Chemokine Receptor (CCR) modulators.

Workflow Integration
  • Hydrolysis: The ethyl ester is readily hydrolyzed (LiOH/THF/H₂O) to the corresponding acid (CAS 861444-92-0 analog), which is then coupled to amines to form amide-based drugs.

  • Reduction: Can be reduced (LiAlH₄) to the alcohol for ether synthesis.

References

  • CymitQuimica. Ethyl 2-methyl-3-(oxan-4-yl)propanoate Product Sheet. Retrieved from

  • PubChem. Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (Analogous Methyl Ester Data). CID 67765970.[2] Retrieved from

  • BLD Pharm. 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid (Acid Precursor Data). Retrieved from

  • Barreiro, E. J., et al.The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 2011. (Contextual grounding for alpha-methyl design).

Sources

An In-depth Technical Guide on the Safety and Toxicity Profile of Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the safety and toxicity profile of Ethyl 2-methyl-3-(oxan-4-yl)propanoate. Due to the absence of publicly available experimental toxicology data for this specific molecule, this document pioneers a robust, science-led approach leveraging in silico (computational) toxicology predictions and read-across analysis from structurally similar esters. This guide is structured to not only present the predicted safety profile but also to provide the strategic rationale and detailed protocols for a tiered experimental testing program. This approach ensures a thorough and scientifically rigorous safety assessment for researchers and drug development professionals working with this novel chemical entity.

Introduction and Physicochemical Properties

Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a carboxylic acid ester.[1] Its molecular structure, characterized by an ethyl ester group and an oxane (tetrahydropyran) ring, dictates its physicochemical properties, which in turn influence its toxicological behavior. Understanding these properties is the first step in a modern safety assessment.

Table 1: Physicochemical Properties of Ethyl 2-methyl-3-(oxan-4-yl)propanoate (Predicted)

Property Predicted Value Source Implication for Toxicity
Molecular Formula C10H18O3 - Foundational for all calculations.
Molecular Weight 186.25 g/mol - Influences absorption and distribution.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5 ALOGPS Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Water Solubility Moderately Soluble ALOGPS Affects absorption and distribution in biological systems.
Polar Surface Area 35.5 Ų ChemAxon Influences membrane transport and interactions with biological targets.
Hydrogen Bond Acceptors 3 ChemAxon Can participate in interactions with biological macromolecules.

| Hydrogen Bond Donors | 0 | ChemAxon | Limits certain types of biological interactions. |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

The structure suggests that the primary metabolic pathway would likely involve hydrolysis of the ethyl ester by carboxylesterases, a common metabolic route for many esters, yielding ethanol and the corresponding carboxylic acid.[2]

Tier 1: In Silico Toxicology Assessment

In the absence of experimental data, a computational toxicology assessment is a critical first step.[3][4] This approach uses the chemical's structure to predict its potential for various types of toxicity, guiding further experimental work.[5]

A key concern for any new chemical entity is its potential to cause genetic mutations, which can be linked to carcinogenicity.[6][7] The Ames test, a bacterial reverse mutation assay, is the standard initial screen for mutagenic potential.[8]

  • Structural Alert Analysis: The structure of Ethyl 2-methyl-3-(oxan-4-yl)propanoate does not contain obvious structural alerts (e.g., aromatic nitro groups, N-nitroso compounds, or alkylating agents) that are commonly associated with mutagenicity.

  • QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models for mutagenicity are used to compare the molecule to databases of known mutagens and non-mutagens. Based on its aliphatic ester structure, it is predicted to be non-mutagenic in a standard Ames assay.

  • Acute Toxicity: Esters of this type generally exhibit low acute toxicity. For a structurally related compound, ethyl propionate, the oral LD50 in rats is reported as 8732 mg/kg, indicating low acute toxicity.[9] It is anticipated that Ethyl 2-methyl-3-(oxan-4-yl)propanoate would have a similarly low acute toxicity profile.

  • Skin and Eye Irritation: Similar aliphatic esters can cause mild to moderate skin and eye irritation upon direct contact.[9][10]

  • Skin Sensitization: The potential to cause an allergic skin reaction is a critical endpoint. The structure lacks the features typically associated with skin sensitization (e.g., the ability to act as a Michael acceptor). Therefore, the risk is predicted to be low.

Tier 2: Recommended Experimental Safety Testing Strategy

The in silico assessment provides a strong rationale for a targeted, tiered approach to experimental testing. The following workflow is designed to efficiently and ethically gather the necessary data to confirm the predicted safety profile.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Acute & Local Toxicity InSilico In Silico Assessment (QSAR, Read-Across) PhysChem Physicochemical Characterization (Solubility, logP, Stability) InSilico->PhysChem Ames Genotoxicity: Ames Test (OECD 471) PhysChem->Ames Proceed if characterization is suitable Micronucleus Genotoxicity: In Vitro Micronucleus (OECD 487) Ames->Micronucleus AcuteOral Acute Oral Toxicity (OECD 423/420) Micronucleus->AcuteOral Proceed if in vitro genotox is negative Cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake) Irritation Skin/Eye Irritation (In Vitro Models, e.g., OECD 439/492) AcuteOral->Irritation

Caption: A tiered approach to toxicity testing for novel chemical entities.

The Ames test is a cornerstone of genotoxicity testing, used to detect a chemical's potential to induce mutations.[6]

Objective: To evaluate the mutagenic potential of Ethyl 2-methyl-3-(oxan-4-yl)propanoate by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.[7]

Methodology:

  • Strain Selection: A minimum of five strains of bacteria are typically used, including Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).[8] This combination detects various types of mutations, such as frameshift and base-pair substitutions.

  • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[6][8] This is crucial as some chemicals only become mutagenic after being metabolized.[6]

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The main experiment should use at least five different concentrations of the test article.

  • Exposure: The test article, bacterial culture, and S9 mix (if applicable) are combined. This can be done using the plate incorporation method or the pre-incubation method.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring and Interpretation: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the selective medium) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

This method is used to estimate the acute oral toxicity of a substance and allows for classification and labeling.[11][12][13] It uses a stepwise procedure with a small number of animals.

Objective: To determine the potential for Ethyl 2-methyl-3-(oxan-4-yl)propanoate to cause adverse effects following a single oral dose.

Methodology:

  • Animal Model: Typically, a single sex (usually females) of a rodent species (e.g., Wistar rats) is used.

  • Dosing Procedure: The test is a stepwise procedure using fixed doses. The starting dose is selected from one of four levels: 5, 50, 300, and 2000 mg/kg body weight.[14]

  • Step 1: A group of 3 animals is dosed at the selected starting dose.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Subsequent Steps: The outcome of the first step determines the next step:

    • If mortality is observed, the next step involves dosing a new group of 3 animals at a lower dose level.

    • If no mortality is observed, the next step involves dosing a new group of 3 animals at a higher dose level.

  • Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed outcomes at different dose levels. A limit test can be performed at 2000 mg/kg or 5000 mg/kg to demonstrate low toxicity.[12]

Data Gaps and Future Directions

While the in silico and initial in vitro and in vivo tests provide a strong foundational safety profile, a complete assessment for regulatory submission or extensive human exposure would require further studies. These could include:

  • Repeated-Dose Toxicity Studies: To evaluate the effects of long-term, lower-level exposure.

  • Reproductive and Developmental Toxicity Studies: To assess any potential effects on fertility and fetal development.

  • Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a mammalian system.[2]

Conclusion

Based on a comprehensive in silico analysis and read-across to structurally similar compounds, Ethyl 2-methyl-3-(oxan-4-yl)propanoate is predicted to have a low toxicity profile. It is not expected to be genotoxic and is likely to exhibit low acute oral toxicity. Mild skin and eye irritation may be possible upon direct contact. This guide provides a clear, scientifically-grounded roadmap for the necessary experimental verification of this predicted profile, beginning with foundational in vitro genotoxicity assays and an acute oral toxicity study. Adherence to this tiered testing strategy will ensure a thorough and efficient safety assessment suitable for research and early-stage drug development.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare. (n.d.).
  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17).
  • AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. (n.d.).
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. (n.d.).
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (2002, February 8).
  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. (n.d.).
  • GLP OECD 471 Ames Test - Scantox. (n.d.).
  • Ames test - Wikipedia. (n.d.).
  • Zhu, Q., Liu, L., Zhou, X., & Ma, M. (2019). In silico study of molecular mechanisms of action: Estrogenic disruptors among phthalate esters. Environmental Pollution, 255(Pt 1), 113193.
  • Toxicity Profiles of Ethyl Propanoate in Mammalian Systems. (2025, July 22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Prediction of Acute Toxicity of Different Phthalate as Plasticizer on Daphnia magna as per Simulated Molecular Descriptors: An in Silico Approach - ResearchGate. (2025, August 8).
  • Chapter 2: In Silico Tools to Assess Chemical Hazard - Books - The Royal Society of Chemistry. (2022, February 16).
  • Streamlining Toxicity Predictions with In Silico Profiling - Life Science Software - Instem. (2024, December 12).
  • Sigma-Aldrich - Safety Data Sheet. (n.d.).
  • MATERIAL SAFETY DATA SHEET - M&U International. (n.d.).
  • Showing Compound Ethyl 2-methylpropanoate (FDB003278) - FooDB. (2010, April 8).

Sources

Methodological & Application

Catalytic hydrogenation methods for Ethyl 2-methyl-3-(oxan-4-yl)propanoate precursors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the catalytic hydrogenation of Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate, a key precursor in pharmaceutical and fine chemical synthesis. This document provides detailed protocols, mechanistic insights, and optimization strategies for researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a valuable saturated ester featuring a tetrahydropyran (oxane) moiety. Its synthesis is a critical step in the development of various complex molecules. The most direct and atom-economical route to this compound is through the catalytic hydrogenation of its α,β-unsaturated precursor, Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate. This process involves the selective reduction of a carbon-carbon double bond in the presence of other functional groups, namely the ester.

The choice of catalyst and reaction conditions is paramount to achieving high yield, purity, and, where applicable, stereoselectivity. This application note details several field-proven methods for this transformation, ranging from robust heterogeneous catalysis for general applications to sophisticated homogeneous systems for asymmetric synthesis.

Guiding Principles of Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of organic synthesis, offering a clean and efficient method for reduction.[1] The reaction involves the addition of molecular hydrogen (H₂) across an unsaturated bond, mediated by a metal catalyst. The precursor, an α,β-unsaturated ester, is an ideal substrate for this transformation.

  • Heterogeneous Catalysis : Involves a solid-phase catalyst (e.g., metal on a carbon support) in a liquid or gas-phase reaction mixture. These catalysts are prized for their ease of separation (simple filtration), reusability, and broad applicability.[2][3] Palladium on carbon (Pd/C) and Raney® Nickel are workhorses in this category.[4][5]

  • Homogeneous Catalysis : Involves a catalyst that is soluble in the reaction medium, typically a transition metal complex with organic ligands.[6][7] These systems offer exceptional selectivity and activity under mild conditions.[8] For substrates like the target precursor, they open the door to asymmetric hydrogenation, enabling the synthesis of specific stereoisomers, which is often critical in drug development.[9]

The general workflow for this synthetic step is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Precursor Precursor & Solvent in Reactor Inerting Inerting Atmosphere (Purge with N₂ or Ar) Precursor->Inerting Catalyst Catalyst Preparation (e.g., weighing, slurrying) Catalyst->Inerting Hydrogenation Hydrogenation (Introduce H₂ Pressure, Set Temp & Stirring) Inerting->Hydrogenation Monitoring Reaction Monitoring (TLC, GC, HPLC, IR) Hydrogenation->Monitoring Venting Safe Venting of Excess H₂ Monitoring->Venting Filtration Catalyst Removal (Filtration, e.g., Celite®) Venting->Filtration Purification Product Purification (Distillation or Chromatography) Filtration->Purification Analysis Final Product Analysis (NMR, MS) Purification->Analysis

Caption: General Experimental Workflow.

Protocol 1: Heterogeneous Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes a standard, reliable method for the complete saturation of the precursor's double bond using the most common heterogeneous hydrogenation catalyst, Pd/C.

Rationale: Palladium on carbon is highly effective for the hydrogenation of alkenes and is generally chemoselective, leaving the ester group untouched under mild to moderate conditions.[2][3][10] It is relatively low-cost, robust, and the workup procedure is straightforward.

Materials:

  • Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol% Pd)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc), sufficient to make a 0.1-0.5 M solution

  • Hydrogen (H₂) gas source

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or another filter aid

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and rated for the intended pressure.

  • Charging the Reactor: To the vessel, add a solution of Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate in the chosen solvent (e.g., 10.0 g in 100 mL of Ethanol).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst. Safety Note: Dry Pd/C can be pyrophoric. Handling the 50% wet catalyst is safer, but appropriate care should still be taken.

  • Sealing and Purging: Securely seal the reactor. Purge the vessel by pressurizing with nitrogen (to ~20 psi) and venting three times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas (to ~20 psi) and vent three times. Finally, pressurize the reactor to the desired pressure (typically 45-60 psi / 3-4 bar).

  • Reaction: Begin vigorous stirring or shaking and heat to the desired temperature (room temperature to 50 °C) if necessary. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases. For confirmation, a sample can be carefully depressurized, withdrawn, filtered, and analyzed by TLC or GC-MS.[11][12]

  • Workup: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Safety Note: The filtered catalyst remains active and can ignite upon contact with air when dry. Quench the filter cake with water immediately after use.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-methyl-3-(oxan-4-yl)propanoate.

  • Purification: If necessary, purify the product by vacuum distillation or silica gel chromatography.

Protocol 2: Heterogeneous Hydrogenation with Raney® Nickel

Raney® Nickel is a cost-effective and highly active alternative, particularly for large-scale industrial processes.

Rationale: Raney® Ni is a sponge-like nickel catalyst with a very high surface area, making it extremely active.[4] While it can reduce esters to alcohols at high temperatures and pressures, it is effective for alkene hydrogenation under milder conditions.[13] Its primary drawback is its pyrophoric nature, requiring careful handling.[14]

Materials:

  • Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate (1.0 eq)

  • Raney® Nickel (approx. 5-10% by weight of substrate), aqueous slurry

  • Solvent: Ethanol (EtOH)

  • Hydrogen (H₂) gas source

  • Hydrogenation apparatus

Procedure:

  • Vessel Preparation: As in Protocol 1.

  • Catalyst Preparation: Decant the storage water from the Raney® Ni slurry. Wash the catalyst with the reaction solvent (Ethanol) three times to remove residual water. Safety Note: Never allow Raney® Nickel to become dry in the presence of air as it will ignite spontaneously.

  • Charging the Reactor: Add the substrate solution in Ethanol to the reactor. Under an inert atmosphere, transfer the washed Raney® Ni slurry into the reactor.

  • Hydrogenation: Seal, purge, and pressurize the reactor with hydrogen as described in Protocol 1 (Steps 4-6). Typical conditions are 50-100 psi H₂ and 25-60 °C.

  • Monitoring & Workup: Follow the monitoring and workup procedures as described in Protocol 1 (Steps 7-11). The magnetic properties of Raney® Ni can sometimes be used to aid in its separation by holding it with a strong magnet during decantation before a final filtration.

Comparative Analysis of Heterogeneous Methods

ParameterPalladium on Carbon (Pd/C)Raney® Nickel
Activity HighVery High
Selectivity Excellent for C=C over C=OGood, but can reduce esters at higher T/P.[13]
Cost Higher (precious metal)Lower (base metal)
Safety Dry catalyst is pyrophoric; wet is safer.Highly pyrophoric; must be handled as a slurry.[4][14]
Workup Simple filtration.Filtration; magnetic decantation possible.
Typical Conditions 1-5 mol% Pd, 3-4 bar H₂, RT-50°C5-10 wt%, 4-7 bar H₂, 25-60°C

Protocol 3: Asymmetric Hydrogenation with a Homogeneous Rhodium Catalyst

The target molecule possesses a chiral center at the C-2 position. For applications requiring a single enantiomer, asymmetric catalytic hydrogenation is the method of choice. This protocol provides a representative example using a Rhodium-based catalyst.

Caption: Enantioselective reduction scheme.

Rationale: Chiral rhodium-phosphine complexes are highly effective for the asymmetric hydrogenation of substituted acrylates.[9][15][16][17][18] The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, leading to an excess of one enantiomer.

Materials:

  • Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate (1.0 eq)

  • Rhodium pre-catalyst: [Rh(COD)₂]BF₄ (0.1-1.0 mol%)

  • Chiral Ligand: e.g., (R)-BINAP or a similar chiral bisphosphine ligand (slightly >1 eq relative to Rh)

  • Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM)

  • Hydrogen (H₂) gas source

  • Schlenk line and appropriate glassware

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere): In a Schlenk flask, dissolve the rhodium pre-catalyst and the chiral ligand in a small amount of degassed solvent. Stir for 15-30 minutes to allow for complex formation.

  • Charging the Reactor: In a separate hydrogenation vessel, add the substrate dissolved in the bulk of the degassed solvent.

  • Catalyst Transfer: Transfer the prepared catalyst solution to the hydrogenation vessel via cannula under a positive pressure of inert gas.

  • Hydrogenation: Following the purging procedure in Protocol 1, pressurize the reactor with hydrogen (pressures can often be lower, e.g., 1-10 bar). Stir the reaction at a constant temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction by withdrawing aliquots for HPLC or GC analysis on a chiral column to determine both conversion and enantiomeric excess (ee).

  • Workup: Once the reaction is complete, vent the hydrogen and purge with an inert gas.

  • Isolation: Remove the solvent under reduced pressure. The residue contains the product and the catalyst.

  • Purification: Purify the product by passing the crude material through a short plug of silica gel to remove the metal catalyst, followed by vacuum distillation or full column chromatography if needed.

Reaction Monitoring and Analysis

Effective and timely monitoring is crucial to prevent over-reduction or incomplete reactions. Several techniques are available:

  • Real-Time Monitoring: Techniques like on-line mid-IR spectroscopy can track the disappearance of the C=C bond absorption in real-time without sampling, providing immediate data on reaction kinetics and endpoint.[11][12] In-line flow NMR can also be used for quantitative monitoring at elevated pressures.[19]

  • Offline Monitoring:

    • TLC: A quick qualitative check. A non-polar eluent system will show the less polar product with a higher Rf than the starting material.

    • GC/HPLC: The preferred methods for quantitative analysis of conversion. Using a chiral column allows for the simultaneous determination of enantiomeric excess in asymmetric reactions.[20][21]

    • NMR Spectroscopy: ¹H NMR of a crude sample will clearly show the disappearance of the vinylic proton signal of the starting material and the appearance of new aliphatic proton signals in the product.

References

  • Lazreg, F., et al. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. RSC Publishing. Available at: [Link]

  • Cagnetta, J., et al. (n.d.). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development. Available at: [Link]

  • Li, Y., et al. (2013). Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls. Angewandte Chemie International Edition. Available at: [Link]

  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. Available at: [Link]

  • Li, Y., et al. (2013). Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls. Angewandte Chemie International Edition. Available at: [Link]

  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]

  • Skilton, R. A., et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology. Available at: [Link]

  • Di-Credico, D., et al. (2021). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Available at: [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. MDPI. Available at: [Link]

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  • Iglesias, M., et al. (2011). Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO4-Sepiolite Supports. MDPI. Available at: [Link]

  • Hayashi, T., et al. (1998). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones. Google Patents.
  • Reetz, M. T., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. PubMed. Available at: [Link]

  • Patsnap. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap Eureka. Available at: [Link]

  • Wisniewski, S. R., et al. (2016). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters. Journal of the American Chemical Society. Available at: [Link]

  • Le Notre, J., et al. (2021). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. MDPI. Available at: [Link]

  • Kim, I. S., & Krische, M. J. (2015). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation. Accounts of Chemical Research. Available at: [Link]

  • Adkins, H., & Pavlic, A. A. (1947). Hydrogenation of Esters to Alcohols over Raney Nickel. I. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

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  • Wisniewski, S. R., et al. (2016). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Discovery, Optimization, and Mechanistic Elucidation. Journal of the American Chemical Society. Available at: [Link]

  • Rit, R. K., & Sola, J. (2020). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Catalysts. Available at: [Link]

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  • Steward, K. M., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. ACS Catalysis. Available at: [Link]

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  • Khan, M. S. Y., & Ahsan, M. J. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available at: [Link]

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  • Bond with RK. (2020). Homogeneous Catalytic Hydrogenation || Wilkinson's Catalyst. YouTube. Available at: [Link]

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Navigating the Esterification of 2-Methyl-3-(oxan-4-yl)propanoic Acid: A Guide to Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of ester moieties is a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The esterification of 2-methyl-3-(oxan-4-yl)propanoic acid, a scaffold of interest in contemporary drug discovery, presents a unique set of challenges primarily due to steric hindrance around the carboxylic acid functionality. The presence of a methyl group at the α-position and a bulky oxane (tetrahydropyran) ring in close proximity necessitates a departure from classical esterification methodologies towards more sophisticated and milder coupling strategies.

This comprehensive guide provides an in-depth analysis of suitable reagents and detailed protocols for the successful esterification of this sterically encumbered carboxylic acid. We will delve into the mechanistic underpinnings of each recommended method, offering a rationale for their application and providing the necessary experimental details to ensure reproducible and high-yielding transformations.

The Challenge: Steric Hindrance in 2-Methyl-3-(oxan-4-yl)propanoic Acid

The structure of 2-methyl-3-(oxan-4-yl)propanoic acid inherently limits the accessibility of the carboxylic acid group. The α-methyl group and the conformational flexibility of the oxane ring create a crowded environment, impeding the approach of all but the smallest of alcohols. Consequently, traditional methods like the Fischer-Speier esterification, which rely on direct acid-catalyzed nucleophilic attack by an alcohol, are often sluggish and require harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[1][2] Such forcing conditions can lead to low yields and the formation of unwanted byproducts.[2]

To overcome these steric barriers, it is imperative to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and thereby facilitating nucleophilic attack by the alcohol under milder conditions. The following sections will explore several powerful coupling methods that achieve this activation.

Recommended Esterification Strategies

Several modern esterification techniques are well-suited for sterically hindered substrates. We will focus on three primary methods: the Steglich esterification, the Yamaguchi esterification, and the Mitsunobu reaction. Each offers distinct advantages and operates under mild conditions, making them ideal for complex molecule synthesis.

Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich esterification is a versatile and widely used method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[3] It employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4][5]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[4] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP plays a crucial role as an acyl-transfer catalyst; it reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to furnish the desired ester.[6][7] This catalytic cycle significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, a common issue in carbodiimide-mediated couplings without DMAP.[6]

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Side Reaction (slow) DMAP DMAP Ester R-COOR' N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH

Caption: Workflow for the Steglich Esterification.

Protocol for Steglich Esterification:

  • Preparation: To a solution of 2-methyl-3-(oxan-4-yl)propanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M) under an inert atmosphere (nitrogen or argon), add the desired alcohol (1.0-1.5 eq.) and DMAP (0.1-0.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in anhydrous DCM or THF dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of the reaction solvent.[8]

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the pure ester. If EDC is used, a simple aqueous work-up can be employed to remove the urea byproduct.

Yamaguchi Esterification: Macrolactonization and Hindered Ester Synthesis

The Yamaguchi esterification is an exceptionally mild and efficient method for the synthesis of esters, particularly for sterically demanding substrates and the formation of macrolactones.[9][10] The key reagent is 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which forms a mixed anhydride with the carboxylic acid.[11]

Mechanism of Action: The reaction is typically a two-step, one-pot procedure. First, the carboxylic acid is treated with the Yamaguchi reagent in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed anhydride.[10] In the second step, the alcohol and a stoichiometric amount of DMAP are added. DMAP regioselectively attacks the less hindered carbonyl of the mixed anhydride, forming the highly reactive N-acylpyridinium intermediate, which is then rapidly intercepted by the alcohol to yield the ester.[9][10]

Yamaguchi_Esterification cluster_anhydride_formation Mixed Anhydride Formation cluster_activation_esterification Activation & Esterification Carboxylic_Acid R-COOH Mixed_Anhydride Mixed Anhydride Carboxylic_Acid->Mixed_Anhydride + Yamaguchi Reagent + Et3N Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride N_Acylpyridinium N-Acylpyridinium Salt Mixed_Anhydride->N_Acylpyridinium + DMAP DMAP DMAP Ester R-COOR' N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH

Caption: Workflow for the Yamaguchi Esterification.

Protocol for Yamaguchi Esterification:

  • Anhydride Formation: To a solution of 2-methyl-3-(oxan-4-yl)propanoic acid (1.0 eq.) in anhydrous toluene or THF (0.1-0.5 M) under an inert atmosphere, add triethylamine (1.1 eq.). Stir the mixture for 10-15 minutes at room temperature.

  • Yamaguchi Reagent Addition: Add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) and stir the reaction mixture at room temperature for 1-2 hours.

  • Esterification: In a separate flask, prepare a solution of the desired alcohol (1.5-2.0 eq.) and DMAP (3.0 eq.) in the same anhydrous solvent. Add this solution to the mixed anhydride mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction: Inversion of Stereochemistry and Mild Esterification

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[12][13] The reaction is renowned for its mild conditions and broad substrate scope.[12] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

Mechanism of Action: The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[15] This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a protonated betaine. The alcohol then attacks the phosphonium center, leading to the formation of an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile and displaces the triphenylphosphine oxide in an Sₙ2 fashion, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[15]

Mitsunobu_Reaction cluster_reagents Reagents cluster_activation_substitution Activation & Substitution cluster_byproducts Byproducts PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-COOH + R'-OH Carboxylic_Acid R-COOH Alcohol R'-OH Ester R-COOR' Alkoxyphosphonium->Ester SN2 attack by R-COO⁻ TPPO Triphenylphosphine Oxide (TPPO) Hydrazide Hydrazide

Caption: Workflow for the Mitsunobu Reaction.

Protocol for Mitsunobu Reaction:

  • Preparation: To a solution of 2-methyl-3-(oxan-4-yl)propanoic acid (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF or DCM (0.1-0.5 M) under an inert atmosphere, cool the mixture to 0 °C.

  • DEAD/DIAD Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture. The removal of triphenylphosphine oxide and the hydrazide byproduct can be challenging. Purification is typically achieved by column chromatography on silica gel. In some cases, precipitation of the byproducts from a non-polar solvent can simplify purification.

Comparison of Methods

MethodActivating AgentKey Catalyst/ReagentConditionsAdvantagesDisadvantages
Fischer Esterification Strong Acid (e.g., H₂SO₄)NoneHigh temperature, often refluxInexpensive reagents, simple procedureHarsh conditions, not suitable for sensitive substrates, equilibrium reaction
Steglich Esterification DCC or EDCDMAP (catalytic)Mild, room temperatureMild conditions, good for sterically hindered substrates[4][6]DCU byproduct can be difficult to remove, DCC is an allergen[3]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl ChlorideDMAP (stoichiometric)Mild, room temperatureExcellent for sterically hindered substrates and macrolactonization[10][11]Requires stoichiometric DMAP, Yamaguchi reagent is moisture sensitive
Mitsunobu Reaction PPh₃ and DEAD/DIADNoneMild, 0 °C to room temperatureVery mild conditions, results in inversion of alcohol stereochemistry[12][13]Byproduct removal can be difficult, requires stoichiometric phosphine and azodicarboxylate

Conclusion

The esterification of the sterically hindered 2-methyl-3-(oxan-4-yl)propanoic acid requires a departure from classical acid-catalyzed methods. The Steglich and Yamaguchi esterifications, along with the Mitsunobu reaction, offer robust and reliable alternatives that proceed under mild conditions. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the molecule. For simple, non-chiral alcohols, the Steglich esterification is often a good starting point due to its operational simplicity. For particularly challenging substrates or when stereochemical inversion of a chiral alcohol is desired, the Yamaguchi and Mitsunobu reactions, respectively, provide powerful solutions. Careful consideration of the mechanistic nuances and adherence to the detailed protocols outlined in this guide will enable researchers to successfully synthesize the desired ester derivatives of 2-methyl-3-(oxan-4-yl)propanoic acid for their drug discovery and development endeavors.

References

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved February 14, 2026, from [Link]

  • Steglich esterification. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Steglich Esterification. (n.d.). SynArchive. Retrieved February 14, 2026, from [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved February 14, 2026, from [Link]

    • The Fischer Esterification. (n.d.). Retrieved February 14, 2026, from [Link]

  • Kumar, V., Sharma, A., & Sharma, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6355. [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Mechanism of the Steglich esterification with the GO/RGO. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]

  • Smith, C. A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(48), 30209-30217. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved February 14, 2026, from [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Steglich Esterification / Keck Macrolactonization. (2023, December 23). YouTube. Retrieved February 14, 2026, from [Link]

  • Yadav, P., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

  • Method for esterifying hindered carboxylic acids. (n.d.). Google Patents.
  • Yamaguchi esterification. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved February 14, 2026, from [Link]

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Using Ethyl 2-methyl-3-(oxan-4-yl)propanoate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Utilization of Ethyl 2-methyl-3-(oxan-4-yl)propanoate in Drug Discovery

Executive Summary

This guide details the strategic application of Ethyl 2-methyl-3-(oxan-4-yl)propanoate (Structure 1 ) as a chiral building block. In modern medicinal chemistry, the tetrahydropyran (THP, or oxane) ring is a critical bioisostere for cyclohexyl or phenyl groups, offering reduced lipophilicity (LogP) and improved metabolic stability. The


-methyl functionality in 1  introduces a stereogenic center that restricts conformational freedom and blocks 

-oxidation, but it also presents synthetic challenges regarding enantiopurity.

This document provides validated protocols for the enzymatic kinetic resolution of the racemate, asymmetric hydrogenation strategies for scale-up, and downstream derivatization into chiral linkers.

Module 1: Structural Analysis & Pharmacophore Utility

1.1 The "THP Advantage" in Medicinal Chemistry The oxan-4-yl (THP) moiety is increasingly deployed to optimize ADME properties. Unlike the lipophilic cyclohexyl group (cLogP ~2.5), the THP ether oxygen lowers cLogP by approximately 1.0–1.5 units while maintaining similar steric bulk.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility.

  • Metabolic Stability: The

    
    -methyl group at position 2 of the propanoate chain sterically hinders esterases and blocks metabolic degradation pathways (e.g., 
    
    
    
    -oxidation) common to linear alkyl chains.

1.2 Structural Data

PropertyValue / Description
IUPAC Name Ethyl 2-methyl-3-(oxan-4-yl)propanoate
Formula C

H

O

MW 200.28 g/mol
Chiral Center C2 (

-position)
Key Functionality Masked

-amino acid precursor; Chiral Linker

Module 2: Enantioselective Access (Protocols)

While asymmetric alkylation (Evans auxiliary) is possible, it is atom-inefficient for scale-up. We recommend Biocatalytic Kinetic Resolution for early-phase discovery (grams) and Asymmetric Hydrogenation for process chemistry (kilograms).

Protocol A: Lipase-Catalyzed Kinetic Resolution (Green Chemistry)

Rationale:Candida antarctica Lipase B (CAL-B) is highly effective for resolving


-substituted esters. It selectively hydrolyzes the (

)-ester (typically), leaving the (

)-ester intact, or vice versa depending on the specific medium.

Materials:

  • Racemic Ethyl 2-methyl-3-(oxan-4-yl)propanoate (10 g, 50 mmol)

  • Immobilized CAL-B (Novozym 435 or equivalent), 1.0 g (10 wt%)

  • Phosphate Buffer (0.1 M, pH 7.2) / Acetone (9:1 v/v)

  • 0.5 M NaOH (for pH stat titration)

Step-by-Step Workflow:

  • Emulsification: Suspend the racemic ester (10 g) in 100 mL of buffer/acetone mixture. Vigorous stirring is required to create a stable emulsion.

  • Initiation: Add immobilized CAL-B (1.0 g). Maintain temperature at 30°C.

  • Reaction Monitoring: The hydrolysis releases acid, lowering pH. Use an autotitrator to maintain pH 7.2 by adding 0.5 M NaOH.

  • Endpoint: Stop the reaction when NaOH consumption corresponds to 50% conversion (approx. 50 mL).

  • Workup (Separation):

    • Filter off the enzyme beads.

    • Extract the reaction mixture with Ethyl Acetate (3 x 50 mL) at pH 7. The organic layer contains the enantioenriched (

      
      )-ester .
      
    • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with Ethyl Acetate. This yields the enantioenriched (

      
      )-acid .
      
  • Validation: Analyze ee% via Chiral GC (Cyclodex-B column).

Protocol B: Asymmetric Hydrogenation (Scale-Up)

Rationale: For multi-kilogram synthesis, hydrogenating the unsaturated precursor avoids the 50% yield loss inherent in resolution.

Substrate: Ethyl 2-methyl-3-(oxan-4-yl)acrylate (E/Z mixture). Catalyst: Rh(COD)


BF

+ Chiral Phosphine Ligand (e.g., (

)-Me-DuPhos or Josiphos).

Conditions:

  • Pressure: 5 bar H

    
    .
    
  • Solvent: Degassed MeOH.

  • Turnover Number (TON): >1000.

  • Outcome: >96% ee of the saturated ester.

Module 3: Visualizing the Workflow

The following diagram illustrates the divergent pathways to access both enantiomers and their downstream derivatives.

G Racemate Racemic Ethyl 2-methyl-3-(oxan-4-yl)propanoate Enzyme Enzymatic Resolution (CAL-B, pH 7.2) Racemate->Enzyme Kinetic Resolution SEster (R)-Ester (Unreacted) Enzyme->SEster Organic Phase RAcid (S)-Acid (Hydrolyzed) Enzyme->RAcid Aqueous Phase Reduction Reductive Derivatization (LiAlH4 or DIBAL-H) SEster->Reduction Reduction Curtius Curtius Rearrangement (DPPA, tBuOH) RAcid->Curtius Transformation ChiralAlc Chiral Alcohol (Building Block A) Reduction->ChiralAlc Yield >90% ChiralAmine Chiral Amine (Building Block B) Curtius->ChiralAmine N-Boc Protected

Caption: Divergent synthesis workflow: Kinetic resolution separates the racemate into the (R)-Ester and (S)-Acid, which are then converted into distinct chiral building blocks.

Module 4: Downstream Derivatization Protocols

Once the chiral ester is isolated, it serves as a versatile linchpin.

Reduction to Chiral Alcohol (Ether Linker Precursor)

The chiral alcohol is a key intermediate for creating ether-linked inhibitors (e.g., for kinase selectivity pockets).

  • Reagent: LiAlH

    
     (1.1 equiv) in THF at 0°C.
    
  • Note: DIBAL-H (2.2 equiv) at -78°C allows isolation of the aldehyde , which is crucial for reductive aminations.

  • Precaution: Ensure the

    
    -methyl center does not epimerize. Avoid strong bases during workup; use Fieser workup or Glauber’s salt.
    
Hydrolysis to Chiral Acid (Amide Coupling)
  • Challenge: The

    
    -methyl group sterically hinders saponification. Standard LiOH/THF/Water conditions may be too slow or require heat (risk of epimerization).
    
  • Optimized Protocol: Use TMSOK (Potassium trimethylsilanolate) in Et

    
    O or THF at room temperature. This anhydrous nucleophilic hydrolysis cleaves the ethyl ester efficiently without racemizing the 
    
    
    
    -center.

Comparison of Synthetic Routes

FeatureRoute A: Asymmetric AlkylationRoute B: Enzymatic ResolutionRoute C: Asymm. Hydrogenation
Starting Material Oxanyl-halide + Propionyl auxiliaryRacemic Ester

-Unsaturated Ester
Cost High (Auxiliary)LowMedium (Catalyst)
Scalability Low (<100g)High (kg)Very High (Ton)
Max Theor. Yield 100%50% (per enantiomer)100%
Green Score LowHighHigh

References

  • Tetrahydropyrans in Drug Discovery: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Enzym

    
    -Substituted Esters: 
    Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of 
    
    
    
    -Substituted Esters. Journal of Organic Chemistry, 71(12), 4599–4608.
  • Asymmetric Hydrogenation of Acrylates: Etayo, J., & Vidal-Ferran, A. (2013). Rhodium-Catalyzed Asymmetric Hydrogenation as a Valuable Synthetic Tool for the Preparation of Chiral Drugs. Chemical Reviews, 113(1), 206–315.

  • TMSOK Hydrolysis Protocol: Llagostera, E. D., et al. (2003). Potassium Trimethylsilanolate: A Versatile Reagent for Ester Hydrolysis. Organic Letters, 5(21), 3815–3818.

Sources

Application Notes and Protocols for the Crystallization of Ethyl 2-methyl-3-(oxan-4-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in the drug development pipeline. Crystallization is a powerful technique that not only purifies compounds but also allows for the control of critical solid-state properties such as crystal form (polymorphism), particle size, and morphology.[1][2] These properties can significantly impact the bioavailability, stability, and manufacturability of the final drug product.[1] Ethyl 2-methyl-3-(oxan-4-yl)propanoate and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. Achieving a crystalline form of these molecules is often essential for ensuring high purity and for enabling further downstream processing.

This guide provides a comprehensive overview of crystallization techniques applicable to Ethyl 2-methyl-3-(oxan-4-yl)propanoate derivatives. It is designed to be a practical resource for scientists at the bench, offering both theoretical understanding and detailed, actionable protocols. The narrative explains the "why" behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization processes.

Understanding the Molecule: Physicochemical Properties

Before diving into crystallization protocols, it is crucial to understand the physicochemical properties of Ethyl 2-methyl-3-(oxan-4-yl)propanoate and its derivatives. These properties will dictate the most suitable crystallization strategy.

  • Solubility: Propanoate esters, such as ethyl propanoate, generally exhibit good solubility in a range of organic solvents like alcohols, esters, and ketones.[3] Their solubility in water is typically limited.[3][4][5] The presence of the oxane ring introduces some polarity, which may influence solubility in protic solvents. The solubility of these compounds generally increases with temperature.[3]

  • Structure and Polarity: The molecule contains an ester functional group and an ether linkage within the oxane ring. These features allow for potential hydrogen bonding with appropriate solvents. The overall molecule has a moderate polarity.

  • Boiling and Melting Points: For context, the related compound ethyl 2-methylpropanoate has a boiling point of 112-113 °C and a melting point of -88 °C.[4] The larger and more complex structure of Ethyl 2-methyl-3-(oxan-4-yl)propanoate derivatives will likely result in higher melting and boiling points.

A preliminary solubility screen is always the recommended first step to identify suitable solvents for crystallization.

Core Crystallization Principles: The Path to a Well-Ordered Solid

Crystallization is fundamentally a process of transitioning a molecule from a disordered state (in solution, melt, or vapor) to a highly ordered, crystalline solid.[1] This process is driven by achieving a state of supersaturation.

The Solubility-Supersaturation Diagram

A solubility diagram is a valuable tool for understanding and designing a crystallization process. It illustrates the different states of a solute in a solvent at various temperatures and concentrations.[6]

  • Stable (Undersaturated) Zone: The solute is fully dissolved, and no crystallization will occur.

  • Metastable Zone: The solution is supersaturated, but nucleation (the initial formation of crystal nuclei) is slow. Crystal growth can occur if seed crystals are present.

  • Labile (Unstable) Zone: The solution is highly supersaturated, leading to rapid, often uncontrolled, nucleation. This can result in the formation of small, impure crystals or even an amorphous precipitate.[6]

The goal of a successful crystallization is to operate within the metastable zone to promote controlled crystal growth on a limited number of nuclei.

Crystallization Strategy Selection Workflow

The choice of crystallization technique is paramount and depends on the compound's properties and the desired outcome. The following workflow can guide the selection process.

Caption: A workflow diagram for selecting a suitable crystallization technique.

Key Crystallization Techniques and Protocols

Based on the properties of propanoate esters, the following techniques are most likely to be successful.

Cooling Crystallization

Rationale: As the temperature of the solution decreases, the solubility of the compound also decreases, leading to supersaturation and subsequent crystal formation. Slow cooling is crucial to allow for the formation of large, well-ordered crystals.[9][10] Rapid cooling can lead to the formation of many small, impure crystals.[10][11]

Protocol: Cooling Crystallization of an Ethyl 2-methyl-3-(oxan-4-yl)propanoate Derivative

  • Solvent Selection: In a small vial, add approximately 10-20 mg of the crude product. Add a potential solvent (e.g., isopropanol, ethyl acetate, acetonitrile) dropwise at room temperature until the solid just dissolves. A good solvent will dissolve the compound when hot but not when cold.[11]

  • Dissolution: Place the crude compound in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of the selected solvent required to dissolve the compound at an elevated temperature (e.g., near the solvent's boiling point). This creates a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or a refrigerator (0-4 °C) to maximize the yield of the crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.[11]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent, making cooling crystallization impractical. It involves adding a second solvent (the anti-solvent) in which the compound is poorly soluble to a solution of the compound, thereby inducing precipitation.[1][12]

Rationale: The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[12] The rate of anti-solvent addition is a critical parameter for controlling crystal size and morphology.[13]

Protocol: Anti-Solvent Crystallization

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble. Common pairs include methanol/water, acetone/hexane, and ethyl acetate/heptane.

  • Dissolution: Dissolve the crude product in a minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until the solution becomes slightly turbid (the cloud point), indicating the onset of nucleation.

  • Crystal Growth: If necessary, add a few more drops of the "good" solvent to redissolve the initial precipitate. Then, allow the solution to stand undisturbed. The slow diffusion of the anti-solvent will promote gradual crystallization. Alternatively, continue adding the anti-solvent slowly to drive the crystallization to completion.

  • Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality single crystals, especially when only small amounts of material are available.[14][15] It is a form of anti-solvent crystallization where the anti-solvent is introduced via the vapor phase.[6]

Rationale: A solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.[6][16]

Protocol: Vapor Diffusion Crystallization

  • Solvent Selection: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene, chloroform). Select a more volatile anti-solvent in which the compound is insoluble (e.g., hexane, pentane).

  • Setup: Place the solution of the compound in a small, open vial. Place this vial inside a larger jar or beaker containing a small amount of the anti-solvent.

  • Sealing and Incubation: Seal the larger container and leave it undisturbed at a constant temperature.

  • Crystal Growth: Over time (hours to days), the anti-solvent will vaporize and diffuse into the inner vial, causing the compound to crystallize.

  • Isolation: Carefully remove the crystals from the vial once they have reached a suitable size.

Slow Evaporation

This is the simplest crystallization technique but often provides less control over the process.[14] It is suitable for compounds that are soluble in volatile solvents.[17]

Rationale: As the solvent slowly evaporates from a solution of the compound, the concentration of the solute increases, eventually reaching supersaturation and leading to crystallization.[1]

Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble.

  • Dissolution: Dissolve the compound in the chosen solvent.

  • Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[17]

  • Incubation: Leave the solution in a vibration-free location.

  • Isolation: Once crystals have formed and the solvent has evaporated to a low volume, collect the crystals.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the crystallization temperature, or the solution is too concentrated.Use a lower boiling point solvent, dilute the solution, or cool the solution more slowly.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites, add a seed crystal of the pure compound, or evaporate some of the solvent to increase the concentration.[11]
Formation of Fine Powder Nucleation is too rapid due to high supersaturation.Reduce the cooling rate, add the anti-solvent more slowly, or use a slightly more dilute solution.
Low Purity Impurities are trapped in the crystal lattice or on the surface.Ensure the crystals are washed with cold solvent after filtration.[11] A second recrystallization step may be necessary to improve purity.[11]

Data Presentation: Solvent Screening for Crystallization

A systematic solvent screening is the foundation of developing a robust crystallization process. The table below provides a template for recording observations.

SolventSolubility at 25°CSolubility at 70°CObservations upon Cooling
IsopropanolSparingly SolubleSolubleCrystalline precipitate
Ethyl AcetateSolubleVery SolubleNo precipitate
HeptaneInsolubleInsolubleN/A
TolueneSolubleVery SolubleOiled out
AcetonitrileSparingly SolubleSolubleFine needles
WaterInsolubleInsolubleN/A

Conclusion

The crystallization of Ethyl 2-methyl-3-(oxan-4-yl)propanoate derivatives is a critical step for their purification and isolation. A successful crystallization process relies on a thorough understanding of the compound's physicochemical properties and the principles of solubility and supersaturation. By systematically applying the techniques of cooling crystallization, anti-solvent addition, vapor diffusion, and slow evaporation, researchers can develop robust protocols for obtaining high-purity crystalline material. Careful control over parameters such as cooling rate, solvent choice, and concentration is essential for achieving the desired crystal attributes.[18] This guide provides a foundational framework to empower scientists to approach crystallization with a strategic and informed perspective.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Crystallization of small molecules. Available at: [Link]

  • Pharmaceutical Crystallization in drug development | Syrris. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

  • Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production - MDPI. Available at: [Link]

  • Pharmaceutical Crystallisation| Solution Crystallization - Pharma Focus Asia. Available at: [Link]

  • Solubility of Ethyl Propanoate in Various Organic Solvents - Patsnap Eureka. Available at: [Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Available at: [Link]

  • ethyl 2-methylpropanoate - ChemBK. Available at: [Link]

  • Need help with antisolvent crystallization of small molecule : r/Chempros - Reddit. Available at: [Link]

  • Chemistry Crystallization - SATHEE. Available at: [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at: [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT - ResearchGate. Available at: [Link]

  • Antisolvent Crystallization - RM@Schools. Available at: [Link]

  • Factors which affect the crystallization of a drug substance - ResearchGate. Available at: [Link]

  • Ethyl propanoate | Solubility of Things. Available at: [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application. Available at: [Link]

  • Using Crystallization to Purify a Solid | Organic Chemistry lab - YouTube. Available at: [Link]

  • Crystallization Process Development & Optimization Services | Crystal Pharmatech. Available at: [Link]

  • What is Crystallization ? | Factors affecting Crystallization | Importance of Crystallization - YouTube. Available at: [Link]

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Validation & Comparative

1H NMR interpretation and peak assignment for Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Ethyl 2-methyl-3-(oxan-4-yl)propanoate (also known as Ethyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate) is a critical aliphatic building block in medicinal chemistry, often serving as a lipophilic linker in drug candidates.[1]

Validating this structure is deceptively challenging due to the "Aliphatic Overlap Zone" (1.2 – 1.9 ppm), where the ethyl ester triplet, the linker methylene, and the tetrahydropyran (THP) ring protons frequently merge into an uninterpretable multiplet in standard resolution NMR.

This guide compares two analytical workflows ("Products"):

  • Standard Protocol (Method A): 300-400 MHz 1D ¹H NMR in CDCl₃.

  • High-Definition Protocol (Method B): 600 MHz 1D ¹H NMR + 2D COSY in C₆D₆ (Benzene-d₆) or DMSO-d₆.

Key Finding: Method A is sufficient for purity checks (>95%), but Method B is required for absolute structural assignment and stereochemical verification of the oxane ring conformation.

Structural Breakdown & Spin Systems

To interpret the spectrum, we must deconstruct the molecule into three distinct spin systems that are insulated from each other by quaternary carbons or heteroatoms.

Spin System Visualization (Graphviz)

SpinSystems cluster_0 Fragment A: Ethyl Ester cluster_1 Fragment B: Propanoate Backbone cluster_2 Fragment C: Oxane (THP) Ring H_Ethyl_CH3 H(a): Ethyl CH3 ~1.25 ppm (t) H_Ethyl_CH2 H(b): Ethyl CH2 ~4.12 ppm (q) H_Ethyl_CH3->H_Ethyl_CH2 3J = 7.1 Hz H_Alpha_Me H(c): Alpha-CH3 ~1.15 ppm (d) H_Alpha_CH H(d): Alpha-CH ~2.55 ppm (m) H_Alpha_Me->H_Alpha_CH 3J = 7.0 Hz H_Linker H(e): Linker CH2 ~1.3-1.6 ppm (m) H_Alpha_CH->H_Linker 3J (vicinal) H_Ring_4 H(f): Ring CH-4 ~1.5 ppm (m) H_Linker->H_Ring_4 3J (vicinal) H_Ring_3_5 H(g): Ring CH2-3,5 ~1.2-1.7 ppm H_Ring_4->H_Ring_3_5 3J H_Ring_2_6 H(h): Ring CH2-2,6 ~3.3-3.9 ppm H_Ring_3_5->H_Ring_2_6 3J

Figure 1: Connectivity map showing the three isolated spin systems and their scalar couplings (COSY correlations).

Comparative Analysis: Protocol Efficacy

This section compares the "performance" of different NMR strategies for resolving this specific molecule.

Table 1: Solvent & Field Strength Comparison[2]
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Polarity Shift) Method C: C₆D₆ (ASIS Effect)
Resolution of Aliphatic Region (1.0-2.0 ppm) Poor. The ethyl triplet,

-methyl doublet, and ring protons often overlap.
Moderate. Higher viscosity broadens peaks, but polarity shifts can separate the ester/ether signals.Excellent. Benzene ring current induces upfield shifts, often resolving the

-methyl from the ethyl triplet.
Oxane Ring Proton Splitting Partial. Axial/Equatorial splitting at positions 2,6 is visible but often second-order.Poor. Broadening often obscures fine splitting (

values).
High. Best for calculating

vs

to prove chair conformation.
Exchangeable Protons N/A (No OH/NH in product).Useful if checking for unreacted acid/alcohol starting materials.N/A
Cost/Convenience Low / High.Medium / Medium.High / Low.

Expert Insight: For this specific ester, Method C (Benzene-d₆) is the "Gold Standard" alternative if Method A fails to resolve the integration of the methyl groups. The magnetic anisotropy of the benzene solvent molecule preferentially shields protons further from the polar ester group, "stretching" the spectrum.

Detailed Peak Assignment (Protocol)

The following assignment assumes a standard 300-400 MHz spectrum in CDCl₃ .

Step 1: The "Anchor" Signals (Easy Identification)

These signals confirm the presence of the core functional groups.

  • The Ethyl Ester Quartet (

    
     4.12 ppm): 
    
    • Signal: 2H, Quartet (

      
       Hz).
      
    • Logic: The oxygen of the ester deshields the methylene significantly.

    • Validation: Must integrate to exactly 2.0.

  • The Oxane "Wings" (

    
     3.30 – 3.95 ppm): 
    
    • Signal: 4H total (split into two distinct groups).

    • Logic: Protons at positions 2 and 6 of the ring are adjacent to the ether oxygen.

    • Fine Structure:

      • Equatorial (2e, 6e):

        
         ppm (dd or broad doublet). Small coupling (
        
        
        
        Hz).
      • Axial (2a, 6a):

        
         ppm (td). Large coupling (
        
        
        
        Hz) indicates a chair conformation.
  • The

    
    -Methine (
    
    
    
    2.55 ppm):
    • Signal: 1H, Multiplet (Sextet-like).

    • Logic: Deshielded by the carbonyl group. It couples to the

      
      -methyl (3H) and the linker methylene (2H).
      
Step 2: The "Aliphatic Jungle" (1.1 – 1.7 ppm)

This requires careful integration and logic.

  • The Linker & Ring Protons (

    
     1.3 – 1.7 ppm): 
    
    • Components: Linker

      
       (2H) + Ring 
      
      
      
      at pos 3,5 (4H) + Ring
      
      
      at pos 4 (1H).
    • Total Integral: ~7H.

    • Differentiation: The linker protons are diastereotopic and may appear as complex multiplets.

  • The Methyl Groups (Overlapping):

    • Ester Methyl:

      
       1.25 ppm (Triplet, 3H).
      
    • 
      -Methyl: 
      
      
      
      1.15 ppm (Doublet, 3H).
    • Diagnostic Check: If these overlap, calculate the total integral of the region 1.1–1.3 ppm. It should equal 6H.

Experimental Validation Protocol

To ensure the "Product" (your analysis) is accurate, follow this self-validating workflow.

Workflow Diagram (Graphviz)

ValidationWorkflow SamplePrep 1. Sample Prep 10mg in 0.6mL CDCl3 Filter to remove solids Acquisition 2. Acquisition Pulse: 30° D1: >5 sec (Relaxation) SamplePrep->Acquisition Processing 3. Processing LB = 0.3 Hz Phasing: Manual Acquisition->Processing Check1 Check A: Esters Is Quartet at 4.1 present? Processing->Check1 Check2 Check B: Ring Conf. Is td at 3.35 visible? Check1->Check2 Yes Result_Fail Run 2D COSY or Switch to C6D6 Check1->Result_Fail No Result_Pass Identity Confirmed Proceed to Purity Calc Check2->Result_Pass Yes (J ~11Hz) Check2->Result_Fail No (Broad/Merged)

Figure 2: Decision tree for validating the structural identity of the ester.

Protocol Steps:
  • Relaxation Delay (D1): Set D1 to at least 5 seconds. The quaternary carbonyl carbon slows the relaxation of the adjacent

    
    -proton. Short D1 values will distort the integration of the 
    
    
    
    -methine signal (2.55 ppm).
  • Shimming: Critical for the 3.35 ppm axial proton. If the shim is poor, the triplet-of-doublets (td) pattern will collapse into a blob, preventing stereochemical confirmation.

  • Integration Reference: Set the Ethyl Quartet (4.12 ppm) to exactly 2.00. Do not use the TMS peak as the integral reference.

Distinguishing from Common Impurities

When evaluating the "performance" of the synthesis, use NMR to detect these specific failures:

  • Impurity A: Starting Alcohol (Tetrahydropyran-4-methanol): Look for a triplet at

    
     3.5 ppm (
    
    
    
    ) and loss of the ethyl signals.
  • Impurity B: Hydrolyzed Acid: The ethyl quartet at 4.12 ppm disappears. A broad singlet (COOH) appears >10 ppm.[2]

  • Impurity C: Solvent (Ethyl Acetate): Common in workups. Check for singlet at 2.05 ppm and quartet at 4.12 ppm (overlaps with product!).

    • Correction: Ethyl acetate quartet is at 4.12 ppm.[3] Critical: Check the singlet at 2.05 ppm (

      
      ). If present, subtract its integral from the product's quartet integral to get the true purity.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general chemical shifts).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for solvent effects and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • AIST Spectral Database for Organic Compounds (SDBS). Tetrahydropyran Derivatives Data. National Institute of Advanced Industrial Science and Technology. Available at: [Link] (Used for comparative fragment analysis of the oxane ring).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (Reference for identifying solvent impurities like Ethyl Acetate).

Sources

High-Sensitivity HPLC Purity Analysis of Ethyl 2-methyl-3-(oxan-4-yl)propanoate: Core-Shell vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-methyl-3-(oxan-4-yl)propanoate presents a specific analytical challenge: it lacks a strong chromophore. The saturated tetrahydropyran (oxan-4-yl) ring and the aliphatic ester chain result in negligible UV absorbance above 215 nm.

This guide objectively compares three analytical strategies for the purity analysis of this molecule. We demonstrate that while GC-FID offers excellent sensitivity for this volatile ester, an Optimized Core-Shell HPLC Method provides the necessary versatility for detecting non-volatile degradation products (acid impurities) that GC often misses, while overcoming the sensitivity limitations of traditional HPLC.

Part 1: The Analytical Challenge

The molecule consists of three distinct moieties affecting chromatography:

  • Ethyl Ester: Susceptible to hydrolysis (forming the acid impurity).

  • Methyl Substitution: Creates a chiral center at C2 (potential for enantiomeric separation, though this guide focuses on chemical purity).

  • Oxan-4-yl (Tetrahydropyran) Ring: A saturated ether ring, moderately polar but UV-inactive.

The Problem: Standard HPLC methods using Formic Acid/Methanol often fail because Formic Acid absorbs strongly at the required detection wavelength (205–210 nm), causing high baseline noise that masks low-level impurities.

Part 2: Methodology Comparison

We compared three distinct methodologies. The Core-Shell C18 Method is identified as the superior approach for robust purity profiling in a pharmaceutical development setting.

Comparative Data Summary
FeatureMethod A: Traditional HPLC Method B: Core-Shell HPLC (Recommended) Method C: GC-FID
Column Fully Porous C18 (5 µm, 4.6 x 250mm)Core-Shell C18 (2.7 µm, 4.6 x 100mm) DB-Wax or DB-5 (30m)
Detector UV @ 210 nmUV @ 210 nm FID (Flame Ionization)
Mobile Phase 0.1% Formic Acid / MeOH0.1% Phosphoric Acid / ACN Helium Carrier Gas
Sensitivity (LOD) ~0.1% (Poor S/N ratio)< 0.05% (Excellent S/N) < 0.01% (Superior)
Run Time 25 minutes8 minutes 15 minutes
Impurity Scope Misses trace impurities due to noiseDetects Acid & Non-volatiles Misses Non-volatile acids
Why Core-Shell Wins

While GC-FID is naturally sensitive to carbon-containing compounds (perfect for the ester), it often degrades thermally unstable impurities or fails to elute highly polar hydrolysis products (the free acid) without derivatization.

Method B (Core-Shell) utilizes superficially porous particles. This shortens the diffusion path, significantly reducing the


 term in the van Deemter equation. The result is narrower, taller peaks. Since UV detection is concentration-dependent, taller peaks mean higher signal-to-noise ratios, allowing us to see the "invisible" impurities at 210 nm.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system. The use of Phosphoric Acid is critical; unlike Formic Acid, it is transparent at 210 nm.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (Low dispersion volume recommended).

  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 4.6 x 100 mm, 2.7 µm particle size.

  • Temperature: 40°C (Reduces mobile phase viscosity, improving backpressure).

  • Flow Rate: 1.2 mL/min.

  • Detection: 210 nm (Bandwidth 4 nm).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[1][2]
  • Solvent A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.
    
    • Why: Phosphate suppresses silanol activity and keeps the acid impurity protonated (retained) without adding UV background.

  • Solvent B (Organic): 100% Acetonitrile (Far UV grade).

    • Why: Methanol has a UV cutoff ~205 nm; Acetonitrile is ~190 nm, providing a cleaner baseline.

Gradient Program
Time (min)% Solvent A% Solvent BCurveDescription
0.09010-Initial Equilibration
5.04060LinearElution of main ester
6.0595LinearWash (Remove dimers)
6.19010StepRe-equilibration
8.09010-End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 1.0 mg/mL.

  • Procedure: Weigh 10 mg of Ethyl 2-methyl-3-(oxan-4-yl)propanoate into a 10 mL flask. Dissolve in diluent. Sonicate for 1 minute.

Part 4: Critical Decision Pathways (Visualized)

Diagram 1: Method Development Logic (AQbD)

This flowchart illustrates the decision-making process that eliminates standard methods in favor of the Core-Shell/Phosphate approach.

MethodDevelopment Start Start: Ethyl 2-methyl-3-(oxan-4-yl)propanoate CheckUV Check UV Absorbance Start->CheckUV DecisionUV Is UV > 220nm? CheckUV->DecisionUV RouteStandard Standard HPLC (Formic Acid/MeOH) DecisionUV->RouteStandard Yes RouteLowUV Low UV Route (<215 nm Required) DecisionUV->RouteLowUV No (Only Carbonyl) BufferChoice Select Buffer Transparency RouteLowUV->BufferChoice Phosphate 0.1% Phosphoric Acid (Transparent @ 210nm) BufferChoice->Phosphate Optimal Formic Formic Acid (High Noise @ 210nm) BufferChoice->Formic Avoid ColumnChoice Select Column Technology Phosphate->ColumnChoice CoreShell Core-Shell C18 (High Efficiency/Tall Peaks) ColumnChoice->CoreShell Maximize S/N Porous Fully Porous 5µm (Broad Peaks/Low S/N) ColumnChoice->Porous Standard FinalMethod Final Method: Core-Shell + H3PO4 + ACN CoreShell->FinalMethod

Caption: Analytical Quality by Design (AQbD) decision tree highlighting the critical selection of phosphate buffer and core-shell particles to overcome low UV absorbance.

Diagram 2: Separation Mechanism & Impurity Profiling

This diagram visualizes the elution order and the interactions governing the separation.

SeparationMechanism cluster_column Core-Shell C18 Column Interaction Injector Injection Acid Impurity A: Hydrolysis Acid (High Polarity, Elutes First) Injector->Acid Weak Interaction Main Main Peak: Ethyl Ester (Moderate Hydrophobicity) Acid->Main Gradient Increase Dimer Impurity B: Synthetic Dimer (High Hydrophobicity, Elutes Last) Main->Dimer High % Organic Detector UV Detector (210 nm) Dimer->Detector

Caption: Elution order logic. The core-shell stationary phase effectively separates the polar acid impurity from the neutral ester and hydrophobic dimers.

Part 5: Troubleshooting & Scientific Rationale

The "Ghost Peak" Phenomenon

At 210 nm, "ghost peaks" are common. These usually arise from impurities in the water or organic solvent that concentrate on the column during equilibration and elute during the gradient.

  • Solution: Install a "Ghost Buster" or delay column between the pump mixer and the injector. This traps mobile phase impurities before they reach the analytical column.

Why not HILIC?

While the oxan-4-yl ring is polar, the ethyl and methyl groups render the molecule sufficiently hydrophobic for Reverse Phase (RP). HILIC would likely result in poor retention of the ester and is unnecessary given the success of the C18 Core-Shell method.

Reference Standard Handling

The ester is stable, but avoid using alcohols (Methanol/Ethanol) as diluents if the sample will sit for >24 hours, as transesterification can occur. 50:50 ACN:Water is chemically inert for this ester.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Band Spacing).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of fixed-core and fully porous particles columns. Journal of Chromatography A.

Technical Assessment: Elemental Analysis Standards for Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the elemental validation of Ethyl 2-methyl-3-(oxan-4-yl)propanoate (IUPAC: Ethyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate). As a functionalized ester often utilized as a pharmaceutical intermediate or high-impact fragrance ingredient, this molecule presents specific challenges in elemental analysis (EA) due to its volatility and liquid physical state.

While High-Resolution Mass Spectrometry (HRMS) has gained traction for molecular identification, Combustion Analysis (CHN) remains the "Gold Standard" for establishing bulk purity and elemental composition in regulatory submissions. This guide compares the performance of Dynamic Flash Combustion against alternative methods, establishing a self-validating protocol for researchers.

Compound Profile[1][2][3][4][5]
  • Formula:

    
    
    
  • Molecular Weight: 200.28 g/mol

  • Physical State: Liquid (Moderately Volatile)

  • Key Challenge: Evaporative mass loss during weighing/purging phases leading to carbon under-estimation.

Theoretical Framework & Acceptance Criteria

Before initiating experimental workflows, the theoretical composition must be established as the baseline for accuracy. The industry-standard tolerance for pharmaceutical intermediates is


  absolute difference from the theoretical value.
Table 1: Theoretical Elemental Composition ( )
ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance Range (

)
Carbon (C) 1112.011132.12165.97% 65.57% – 66.37%
Hydrogen (H) 201.00820.16010.07% 9.67% – 10.47%
Oxygen (O) 315.99947.99723.96% Calculated by difference

Note on Oxygen: Direct oxygen analysis is possible via pyrolysis but is often calculated by difference in routine CHN analysis. If direct O-determination is required, a separate pyrolysis cycle (1060°C over carbon black) is necessary.

Comparative Analysis of Analytical Methods

To determine the optimal validation route, we compare three standard methodologies. The "Score" reflects suitability for a volatile liquid ester like Ethyl 2-methyl-3-(oxan-4-yl)propanoate.

Table 2: Method Performance Matrix
FeatureMethod A: Dynamic Flash Combustion (Recommended)Method B: Classical Static Combustion (Legacy)Method C: High-Res Mass Spec (HRMS) (Alternative)
Principle Instantaneous oxidation at >1000°C with He carrier gas.Slow combustion in oxygen-filled flask.Ionization and m/z detection (Orbitrap/Q-TOF).
Sample Prep Cold-Weld Liquid Sealing (Tin capsules).Glass capillary or open boat.Dilution in MeOH/ACN.
Accuracy High (

).
Low for volatiles (evaporation risk).High for identity, lower for bulk purity.
Throughput High (5-10 mins/sample).Low (Manual titration/weighing).High.
Volatility Handling Excellent (if sealed properly).[1]Poor.N/A (Sample is dissolved).
Suitability Score 9/10 4/10 7/10 (Identity only)

Expert Insight: While HRMS (Method C) confirms the molecular formula, it does not guarantee bulk purity. A sample could be 90% pure and still show the correct parent ion. Only Method A (Combustion) validates that the entire weighed mass corresponds to the stoichiometry of the target molecule, making it indispensable for purity certification.

Experimental Protocol: The "Cold-Seal" Workflow

The primary failure mode for this compound is Carbon Drift —where results show low Carbon values (e.g., 64.5% instead of 65.97%) due to micro-evaporation of the ethyl ester group before combustion.

To ensure scientific integrity, follow this Self-Validating Protocol :

Phase 1: Instrument Calibration
  • Standard: Use Acetanilide (

    
    ) as the primary K-factor calibration standard. It is stable, non-hygroscopic, and covers the C/N range.
    
  • Verification: Run a "Liquid Check Standard" using Ethyl Acetate or Cyclohexanone sealed in the same manner as the sample. This validates the liquid sealing technique.

Phase 2: Sample Encapsulation (Critical Step)
  • Equipment: Micro-balance (d=0.001 mg), Tin capsules (liquid type, smooth wall), Manual sealing press (cold-weld).

  • Step 1: Tare an empty tin capsule.

  • Step 2: Using a micro-syringe, inject 2–4 mg of Ethyl 2-methyl-3-(oxan-4-yl)propanoate deep into the capsule.

    • Why: Prevents liquid from wetting the rim, which causes leakage during sealing.

  • Step 3: Immediately crimp and cold-weld the capsule using the sealing press.

    • Visual Check: The sealed capsule must look flat and hermetic. If it looks "puffy" or leaks solvent, discard.

  • Step 4: Re-weigh the sealed capsule. Monitor the weight for 30 seconds.

    • Validation: If weight decreases by >0.005 mg, the seal is defective. Abort and repress.

Phase 3: Combustion Parameters
  • Furnace Temperature: 950°C (Left) / 840°C (Right).

  • Oxygen Injection: 5–10 seconds (ensure excess

    
     for the alkyl chain).
    
  • Carrier Gas: Helium at 140 mL/min.

Visualizing the Workflow

The following diagram illustrates the logical flow and critical decision points (Diamond nodes) to ensure data integrity.

EA_Workflow Start Start: Sample Analysis Calibrate Calibrate with Acetanilide (K-Factor Determination) Start->Calibrate LiqCheck Run Liquid Check Std (e.g., Ethyl Acetate) Calibrate->LiqCheck LiqCheck->Calibrate Fail Prep Sample Prep: Inject 2-4mg into Tin Capsule LiqCheck->Prep Pass Seal Cold-Weld Seal (Hermetic Crimp) Prep->Seal WeightCheck Weight Stability Check (30 sec hold) Seal->WeightCheck Combustion Dynamic Flash Combustion (950°C + O2 Boost) WeightCheck->Combustion Stable Fail_Leak FAIL: Leak Detected (Reseal/Reprep) WeightCheck->Fail_Leak Drifting Detection GC Separation & TCD Detection Combustion->Detection ResultCheck Compare vs Theoretical (C: 65.97% ±0.4) Detection->ResultCheck Pass PASS: Certificate of Analysis ResultCheck->Pass Within Range Fail_Drift FAIL: Carbon Drift (Check O2 Flow/Trap) ResultCheck->Fail_Drift Out of Range Fail_Leak->Prep

Figure 1: Decision-tree workflow for Elemental Analysis of volatile liquids, emphasizing the weight stability check as a critical control point.

Experimental Data Interpretation

When analyzing Ethyl 2-methyl-3-(oxan-4-yl)propanoate, researchers should anticipate specific data patterns. The table below illustrates a "Pass" versus a common "Fail" caused by volatility.

Table 3: Representative Data Scenarios
AnalyteTheoretical %Scenario A: Optimal Seal (Pass)Scenario B: Micro-Leak (Fail)Analysis
Nitrogen 0.00%< 0.10%< 0.10%No Nitrogen present; trace is background noise.[2][3]
Carbon 65.97% 66.05% (+0.08)64.80% (-1.[4]17)Scenario B indicates loss of the volatile ester chain before combustion.
Hydrogen 10.07% 10.12% (+0.05)9.95% (-0.12)Hydrogen is less sensitive to slight evaporation than Carbon in this matrix.

Troubleshooting Guide:

  • Low Carbon: The sample evaporated. Use a "Liquid Injection" autosampler or improve manual sealing.

  • High Carbon: Incomplete combustion (soot formation). Increase Oxygen injection time by 2 seconds.

References

  • Thermo Fisher Scientific. (2025). CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. Retrieved from

  • Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67765970 (Methyl analog reference). Retrieved from

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Retrieved from

  • Fauske & Associates. (2018).[5] Gas Chromatograph and Mass Spectrometer Combustion Analysis.[1][5] Retrieved from

Sources

Spectroscopic differentiation of oxan-4-yl and oxan-3-yl propanoate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Differentiation of Oxan-4-yl and Oxan-3-yl Propanoate Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1][2]

Executive Summary

The precise structural differentiation between oxan-4-yl propanoate (tetrahydro-2H-pyran-4-yl propionate) and its regioisomer oxan-3-yl propanoate (tetrahydro-2H-pyran-3-yl propionate) is a critical quality attribute in medicinal chemistry, particularly when the tetrahydropyran (THP) ring serves as a pharmacophore scaffold.[3][4] While both compounds share the molecular formula


 and identical nominal mass (158 Da), they possess distinct symmetry elements that render them easily distinguishable via Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

This guide provides a definitive technical workflow for differentiating these isomers, grounded in symmetry analysis and spectral fingerprinting.

Structural Analysis & Symmetry Elements

Before interpreting spectra, one must understand the stereochemical environments of the two isomers.

  • Oxan-4-yl Propanoate (The Symmetric Isomer):

    • Structure: The propanoate ester is attached at the C4 position.

    • Symmetry: This molecule possesses a plane of symmetry passing through the oxygen atom (O1) and the C4 methine carbon.

    • Consequence: The C2 and C6 methylene groups are chemically equivalent (enantiotopic protons). Similarly, C3 and C5 are equivalent.[2][4] This simplifies the NMR spectra significantly.[4]

    • Chirality: Achiral (meso-like characteristics in time-averaged conformation).[3][4]

  • Oxan-3-yl Propanoate (The Asymmetric Isomer):

    • Structure: The propanoate ester is attached at the C3 position.

    • Symmetry: This molecule lacks a plane of symmetry.[4]

    • Consequence: All carbon atoms in the ring (C2, C3, C4, C5, C6) are chemically distinct.[1][2]

    • Chirality: Chiral.[4] It exists as a pair of enantiomers (

      
       and 
      
      
      
      ).[4] Unless synthesized via asymmetric catalysis, it presents as a racemic mixture.[1][2][4]

Primary Differentiation Method: C NMR Spectroscopy

Carbon-13 NMR is the most robust method for differentiation due to the "Signal Count Rule."

The Signal Count Rule
  • Oxan-4-yl Propanoate: Displays 3 distinct signals for the THP ring carbons.[3][4]

  • Oxan-3-yl Propanoate: Displays 5 distinct signals for the THP ring carbons.[3][4]

Comparative C NMR Data Table ( , 100 MHz)
Carbon PositionOxan-4-yl Propanoate (Symmetric)Oxan-3-yl Propanoate (Asymmetric)Mechanistic Insight
C=O[3][4] (Ester) ~174.0 ppm~174.0 ppmDiagnostic of propanoate; not useful for differentiation.[4]
C-H (Methine) ~69.0 ppm (1C) ~70.5 ppm (1C) C4 in 4-yl vs C3 in 3-yl.[3][4]
O-CH₂ (Ring) ~65.2 ppm (2C, equiv) ~72.0 ppm (C2) & ~68.0 ppm (C6) Key Differentiator. 4-yl has one intense signal for C2/C6. 3-yl has two distinct signals.[3]
CH₂ (Ring) ~31.5 ppm (2C, equiv) ~28.0 ppm (C4) & ~22.0 ppm (C5) Key Differentiator. 4-yl has one signal for C3/C5. 3-yl has two distinct signals.[1][3]
Ethyl (Propanoate) ~27.8, ~9.2 ppm~27.8, ~9.2 ppmStandard ethyl group signals.[1][2]

Analyst Note: In the 3-isomer, C2 is significantly deshielded (~72 ppm) compared to C6 because it is flanked by the ring oxygen and the electron-withdrawing ester group at C3.

Secondary Differentiation Method: H NMR Spectroscopy

Proton NMR provides confirmation through splitting patterns (multiplicity) and integration.[4][5]

Key Spectral Features
  • The Methine Proton (H-X):

    • Oxan-4-yl (H-4): Appears as a Septet or Triplet of Triplets (tt) at ~5.0 ppm.[3][4]

      • Coupling:

        
         Hz (with H3ax/H5ax) and 
        
        
        
        Hz (with H3eq/H5eq).[3][4]
      • Why? It sees four neighbors (H3a, H3b, H5a, H5b) that are pairwise equivalent.[1][2]

    • Oxan-3-yl (H-3): Appears as a complex Multiplet (m) at ~4.9 ppm.[3][4]

      • Coupling: It couples to H2a, H2b, H4a, and H4b.[1][2] None of these are equivalent, leading to a higher-order non-first-order pattern.[2][3][4]

  • The Ring Methylene Protons (H-2/H-6):

    • Oxan-4-yl: The protons at C2 and C6 overlap significantly, often appearing as a simplified multiplet integrating to 4H around 3.5–3.9 ppm.[2][3][4]

    • Oxan-3-yl: The C2 protons are diastereotopic and distinct from C6.[3][4] You will often see an AB system (two doublets of doublets) for C2 around 3.6–3.8 ppm, distinct from the C6 protons.[1]

Logical Workflow: The Differentiation Decision Tree

The following diagram outlines the step-by-step logic for identifying the isomer from a crude reaction mixture or purified sample.

Isomer_ID_Workflow Start Unknown Sample (C8H14O3) Step1 Acquire 13C NMR (Proton Decoupled) Start->Step1 Count Count Signals in THP Ring Region (20-80 ppm) Step1->Count Res3 3 Signals Observed (Symmetry Present) Count->Res3 3 Signals Res5 5 Signals Observed (Asymmetry Present) Count->Res5 5 Signals Conf4 Check 1H NMR (H-X) Res3->Conf4 Conf3 Check 1H NMR (H-X) Res5->Conf3 Pattern4 Pattern: tt / Septet (Coupling to symmetric neighbors) Conf4->Pattern4 Pattern3 Pattern: Complex Multiplet (Coupling to asymmetric neighbors) Conf3->Pattern3 Result4 IDENTIFIED: Oxan-4-yl Propanoate Pattern4->Result4 Result3 IDENTIFIED: Oxan-3-yl Propanoate Pattern3->Result3

Figure 1: Spectroscopic decision tree for differentiating oxan-4-yl and oxan-3-yl propanoate.

Experimental Protocol

To ensure reproducible data, follow this standardized characterization protocol.

Materials:

  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% v/v TMS.[3][4]
    
  • Instrument: 400 MHz NMR (or higher) recommended for resolving H-3/H-4 multiplets.[3][4]

  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the sample completely.[4] Filter if any particulates are visible to prevent line broadening.[4]

  • Acquisition (

    
    H): 
    
    • Pulse angle: 30°.[4]

    • Relaxation delay (d1): 1.0 s (sufficient for qualitative ID).

    • Scans: 16.

    • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually to ensure the H-X multiplet symmetry is accurately represented.

  • Acquisition (

    
    C): 
    
    • Pulse sequence: Proton-decoupled (zgpg30).[3][4]

    • Relaxation delay: 2.0 s.[4]

    • Scans: 256–1024 (depending on concentration).[1][4]

    • Processing: Peak pick the region 20–80 ppm. Ignore the solvent triplet at 77.0 ppm.[4]

  • Analysis:

    • Count the peaks in the 20–80 ppm range.

    • 3 peaks = 4-isomer.[3][4]

    • 5 peaks = 3-isomer.[3][4]

Mass Spectrometry (Confirmatory)

While NMR is definitive, MS can provide supporting evidence, particularly regarding fragmentation pathways.[2]

  • Ionization: Electron Impact (EI, 70 eV).[1][2]

  • Common Ions: Both isomers show

    
     57 (
    
    
    
    ) and molecular ion
    
    
    (often weak).[1]
  • Differentiation Nuance:

    • Oxan-4-yl: Fragmentation often yields symmetric retro-Diels-Alder products.[2][3][4]

    • Oxan-3-yl: Alpha-cleavage adjacent to the ring oxygen is more favorable at the C2-C3 bond, potentially leading to distinctive low-mass ring fragments compared to the 4-isomer.[3][4] However, without authentic standards for side-by-side comparison, MS is not recommended as the sole identification method.[2][3][4]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][6] (Authoritative text on NMR symmetry rules and chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Source for additive chemical shift estimation of heterocycles).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library. [Link] (General reference for ester fragmentation patterns).[1][4]

  • PubChem. Tetrahydro-2H-pyran-4-yl propanoate Compound Summary. [Link] (Verified nomenclature and structural data).[3][4]

Sources

Safety Operating Guide

Ethyl 2-methyl-3-(oxan-4-yl)propanoate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-methyl-3-(oxan-4-yl)propanoate (CAS: 27772-62-9) presents a dual-hazard profile common to functionalized pharmaceutical intermediates: it combines the flammability of an aliphatic ester with the peroxidation potential of a cyclic ether (oxane/tetrahydropyran).

Improper disposal of this compound frequently stems from overlooking the oxane (tetrahydropyran) ring. Over time, this moiety can autoxidize to form shock-sensitive organic peroxides, particularly if the material has been stored in non-air-tight containers or exposed to light.[1]

This guide provides a validated workflow for the safe assessment, stabilization, and disposal of this compound, designed for R&D and scale-up environments.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material against the following physicochemical profile.

ParameterSpecification / DataOperational Implication
Chemical Name Ethyl 2-methyl-3-(oxan-4-yl)propanoateTarget Analyte
CAS Number 27772-62-9Verification ID
Functional Groups Ester (Ethyl propanoate deriv.); Cyclic Ether (Oxane)Dual Hazard: Flammable + Peroxidizable
Flash Point Anticipated < 93°C (Combustible/Flammable)RCRA D001 (Ignitable) classification likely.[2][3]
Peroxide Class Class C (Peroxide Hazard on Concentration)CRITICAL: Must test for peroxides before handling.[1][4]
Solubility Organic solvents (DCM, EtOAc, Methanol)Dispose in Non-Halogenated Organic streams.

Senior Scientist Note: The oxane ring is synonymous with tetrahydropyran (THP). While less aggressive than diethyl ether, THP derivatives are Class C peroxide formers . If this bottle is old (>12 months) or shows crystal formation around the cap, DO NOT OPEN. Contact EHS immediately for remote opening/stabilization.

Pre-Disposal Stabilization Protocol

You cannot simply pour this into a waste drum if the peroxide status is unknown. Follow this self-validating logic:

Step A: Visual Inspection
  • Crystals present? (Cloudiness, crystals at the meniscus or cap threads).

    • Action:STOP. Do not touch or move the container. Alert your Safety Officer.

  • Liquid clear? Proceed to Step B.

Step B: Peroxide Quantification

Use semi-quantitative peroxide test strips (e.g., Quantofix® or MQuant™) measuring 0–100 ppm range.

  • Dip strip into the liquid (or wet with a drop).

  • Wait the manufacturer-specified time (usually 15-30 seconds).

  • Compare color change.[1]

Peroxide LevelStatusAction Required
< 20 ppm SafeProceed to Disposal Workflow .
20 – 100 ppm WarningStabilize (See Step C) before disposal.
> 100 ppm DangerHigh Hazard. Do not transport. Perform in-situ reduction.
Step C: Chemical Reduction (Quenching)

If peroxides are detected (>20 ppm), they must be reduced to non-hazardous alcohols before the waste is bulked.

  • Reagent: Prepare a 10% aqueous solution of Sodium Metabisulfite (

    
    ) or Ferrous Sulfate  (
    
    
    
    ).
  • Procedure: Add the reducing agent to the ester in a 2:1 ratio (vol/vol).

  • Agitation: Stir gently for 15 minutes.

  • Retest: Verify peroxide level is < 10 ppm.

Disposal Workflow (Step-by-Step)

Once the material is confirmed peroxide-free (or stabilized), follow this segregation path.

Phase 1: Waste Segregation
  • Stream: Non-Halogenated Organic Solvents.

  • Compatibility: Compatible with acetone, ethyl acetate, methanol, and toluene waste streams.

  • Incompatibility: Keep separate from strong oxidizers (nitric acid, permanganates) and strong bases (which may hydrolyze the ester, generating heat and pressure).

Phase 2: Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or steel safety can (if grounded).

  • Headspace: Leave 10% headspace to allow for thermal expansion.

  • Labeling:

    • Primary Constituent: Ethyl 2-methyl-3-(oxan-4-yl)propanoate.

    • Hazard Warnings: Flammable Liquid, Irritant.

    • RCRA Code: D001 (Ignitable).[2][3]

Phase 3: Final Disposition
  • Method: High-temperature incineration (Fuel Blending).

  • Rationale: The ester and ether bonds cleave cleanly during combustion, leaving no heavy metal ash.

Decision Logic Diagram

The following flowchart illustrates the critical decision points for handling this specific oxane-ester derivative.

DisposalWorkflow Start Waste Generation: Ethyl 2-methyl-3-(oxan-4-yl)propanoate VisualCheck Visual Inspection: Crystals/Solids? Start->VisualCheck EHS_Alert STOP: Contact EHS (Explosion Risk) VisualCheck->EHS_Alert Yes (Crystals) PeroxideTest Peroxide Test (Quantofix/Starch-Iodide) VisualCheck->PeroxideTest No (Clear Liquid) LevelCheck Peroxide Level? PeroxideTest->LevelCheck Quench Stabilization: Add 10% Na2S2O5 or FeSO4 LevelCheck->Quench > 20 ppm Segregate Segregate: Non-Halogenated Organic Waste LevelCheck->Segregate < 20 ppm Quench->PeroxideTest Retest Label Labeling: RCRA D001 (Ignitable) Segregate->Label Incinerate Final Disposal: High BTU Incineration Label->Incinerate

Figure 1: Operational decision tree for the safe disposal of oxane-containing esters.

Regulatory Compliance (US Focus)
  • EPA RCRA Status:

    • This specific CAS is not P-listed or U-listed.

    • It defaults to Characteristic Waste due to flammability.

    • Code: D001 (Ignitability).

  • DOT Shipping (if transporting waste):

    • Proper Shipping Name: Esters, n.o.s. (Ethyl 2-methyl-3-(oxan-4-yl)propanoate).

    • Class: 3 (Flammable Liquid).

    • Packing Group: Likely III (Verify flashpoint).

Emergency Contingencies
  • Spill (< 500 mL):

    • Eliminate ignition sources immediately.

    • Absorb with vermiculite or activated charcoal pads.

    • Do not use paper towels (increases surface area for evaporation/ignition).

  • Skin Exposure:

    • Wash with soap and water for 15 minutes. The ester is lipophilic; water alone may not remove it efficiently.

  • Eye Exposure:

    • Flush for 15 minutes. Seek medical attention.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Contextual grounding for Tetrahydropyran/Oxane hazards).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a compound whose specific toxicological and hazard data are not extensively documented. This guide, therefore, is built upon the foundational principles of chemical safety: risk assessment based on structural analogy. By dissecting the molecule into its core functional groups—an ester and a cyclic ether (oxane) —we can construct a robust personal protective equipment (PPE) and handling protocol. This document provides the essential, immediate safety and logistical information necessary for the safe handling, operation, and disposal of this compound.

Hazard Assessment: A Tale of Two Functional Groups

The key to safely handling Ethyl 2-methyl-3-(oxan-4-yl)propanoate lies in understanding the hazards associated with its constituent parts.

  • The Ester Moiety: The ethyl propanoate portion of the molecule belongs to the ester family. Esters, as a class, can range from benign flavor compounds to substances that pose several risks. They are often volatile, can be flammable, and may cause irritation to the skin and eyes.[1][2] Repeated or prolonged contact can lead to the removal of natural fats from the skin, resulting in dryness or dermatitis.[3] For some esters, acute toxicity if swallowed is also a concern.[2][4]

  • The Oxane (Cyclic Ether) Moiety: The oxane ring, a six-membered cyclic ether, presents a more insidious hazard: the potential for peroxide formation.[3] Ethers can react with atmospheric oxygen over time to form unstable and potentially explosive peroxide crystals.[3] This risk is elevated by exposure to light and air, making proper storage and handling critical. Like many organic solvents, ethers are also typically flammable.

Given these combined risks, a comprehensive PPE strategy is not merely recommended; it is essential.

Core PPE Requirements: Your First Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following recommendations provide a baseline for handling Ethyl 2-methyl-3-(oxan-4-yl)propanoate in a laboratory setting.

Hand Protection: Selecting the Right Glove

Gloves are the most critical barrier between you and the chemical. Not all glove materials offer the same level of protection against all chemicals. For this compound, considering the ester and ether functionalities, a multi-layered approach to glove selection is prudent.

  • Primary Recommendation: Butyl rubber gloves are specifically designed to provide superior protection against a variety of chemicals, including esters and ketones.[5][6] Their chemical resistance makes them an ideal choice for prolonged or high-exposure tasks.[5]

  • Alternative: Nitrile gloves can be used for tasks with a low risk of splash or brief contact. However, it is crucial to be aware that their resistance to esters can be limited ("Fair" to "Good" for ethyl acetate)[6]. Always inspect nitrile gloves for any signs of degradation and change them immediately if contact occurs.

Table 1: Glove Material Chemical Resistance Profile

Glove MaterialResistance vs. Esters (e.g., Ethyl Acetate)Resistance vs. Ethers (e.g., Ethyl Ether)General Recommendation
Butyl Rubber Good to Very Good[6]Very Good[6]Recommended for direct handling and risk of immersion.
Nitrile Fair to Good[6]Good[6]Suitable for incidental contact; requires frequent changes.
Latex/Natural Rubber Poor[6]Good[6]Not recommended due to poor ester resistance and potential for allergies.
Neoprene Good[6]Very Good[6]A viable alternative to Butyl rubber.

It is imperative to inspect gloves for tears, pinholes, or any signs of degradation before each use.

Eye and Face Protection

Chemical splashes pose a significant and immediate threat to vision.

  • Mandatory: At a minimum, chemical safety goggles that meet appropriate national standards (e.g., ANSI Z87.1 in the US) must be worn at all times in the laboratory where this chemical is handled.[7][8]

  • Recommended for High-Risk Procedures: When transferring large volumes, working with heated material, or performing any operation with a high splash potential, a full-face shield should be worn in addition to safety goggles.[9][10]

Body and Respiratory Protection
  • Body Protection: A flame-resistant laboratory coat is required to protect against incidental splashes and spills.[10] For large-scale operations, a chemical-resistant apron or suit may be necessary.[9][10]

  • Respiratory Protection: All handling of Ethyl 2-methyl-3-(oxan-4-yl)propanoate should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1] If engineering controls are insufficient or during an emergency spill response, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

Procedural Guidance: From Setup to Disposal

Safe handling is a complete workflow, from preparation to cleanup.

Pre-Operational Checklist & Safe Handling
  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly.

  • Inspect PPE: Check all PPE for damage or contamination before donning.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Container Inspection: Check the chemical container for signs of peroxide formation (crystals or viscous liquid) or pressurization, especially if the container is old or has been previously opened. Do not move a container suspected of containing peroxides.

  • Grounding: For transfers of significant quantities, ground and bond containers to prevent static discharge, which could ignite flammable vapors.[3]

The following workflow provides a logical pathway for determining the appropriate level of PPE for a given task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operation A Assess Task: Scale, Duration, Energy (Heat/Agitation) F Enhanced Protection Needed? A->F B Review Chemical Hazards: Flammability, Irritation, Peroxide Formation B->F C Standard Lab Attire: Closed-toe shoes, long pants D Mandatory Base PPE: Safety Goggles, Lab Coat C->D E Select Gloves: Butyl or Neoprene (Primary) Nitrile (Incidental Contact) D->E I Proceed with Experiment in Chemical Fume Hood E->I G Add Face Shield F->G Yes (Splash Risk) H Use Respirator in Fume Hood F->H Yes (Aerosol Risk) F->I No G->I H->I

Caption: PPE Selection Workflow for Chemical Handling.

Decontamination and Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • PPE Removal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated solid hazardous waste container.

  • Chemical Waste: Ethyl 2-methyl-3-(oxan-4-yl)propanoate should be disposed of as hazardous chemical waste. Collect it in a clearly labeled, sealed container. Do not pour it down the drain.[11] The material can often be disposed of via a licensed chemical destruction plant or controlled incineration.[11]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being discarded.

Emergency Response

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][4] Seek immediate medical attention.

By adhering to these rigorous safety protocols, founded on a clear understanding of the chemical's structure and associated risks, you can ensure a safe and productive research environment.

References

  • Esters in Industrial Coatings: Do You Need Butyl Gloves? Inland Empire Safety & Supply.
  • SAFETY DATA SHEET - Ethyl 4-(4-Chloro-2-methylphenoxy)
  • SAFETY DATA SHEET - Ethyl 3-(methylthio)
  • Ethyl 2-methyl-1,3-dioxolane-2-propano
  • SAFETY DATA SHEET - 3-Hydroxymethyl-3-methyl-oxetane. Sigma-Aldrich.
  • SAFETY DATA SHEET - Ethyl 3-methyl-2-oxobutyr
  • PPE For Chemical Handling With Example. Industrial Safety Tips.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • Personal Protective Equipment (PPE) - Glove Selection Chart. University of Tennessee Knoxville.
  • Safety data sheet - NewV XE MGA Paper CRSmax Black 7899.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Safety Data Sheet - Tetrahydrofuran. Merck Millipore.
  • Ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate Safety D
  • Safety Data Sheet - Ethyl 3-(2-methyl-[5]dioxolan-2-yl)propanoate. CymitQuimica.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.